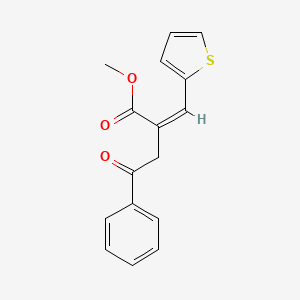![molecular formula C10H13Cl2F3N2 B2380142 Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride CAS No. 2197061-94-0](/img/structure/B2380142.png)
Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
- Schiff bases of 3-aminomethyl pyridine, related to Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride, have been explored for their anticonvulsant activities. Several compounds in this series demonstrated seizure protection in various models, suggesting potential applications in treating convulsive disorders (Pandey & Srivastava, 2011).
Structural and Coordination Chemistry
- Studies on similar compounds have shown interesting structural properties, such as the formation of trans ring junctions in cyclohexane rings, which can have implications in coordination chemistry and crystallography (Wu et al., 2009).
Photocytotoxicity in Red Light
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a structurally related compound, exhibited remarkable photocytotoxicity in red light, suggesting applications in targeted cancer therapies (Basu et al., 2014).
Hydroxylation of Alkanes
- Diiron(III) complexes with ligands similar to this compound have been utilized as catalysts for selective hydroxylation of alkanes, which is significant in organic synthesis and industrial chemistry (Sankaralingam & Palaniandavar, 2014).
Biological Activity of Thiourea Derivatives
- Cyclopropanecarboxylic acid derivatives, which share structural elements with the compound of interest, showed notable herbicidal and fungicidal activities, indicating potential in agricultural applications (Tian et al., 2009).
Antiosteoclast Activity
- Compounds derived from piperidin-2-yl-methanamine, structurally related to the compound , demonstrated significant antiosteoclast activity, suggesting potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).
Safety and Hazards
While a specific safety data sheet for this compound was not found, general safety measures for handling chemicals should always be followed. These include using appropriate personal protective equipment, working in a well-ventilated area, and following proper procedures for handling, storage, and disposal .
Propiedades
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-5-15-4-3-7(8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDSWYIDEQRWMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

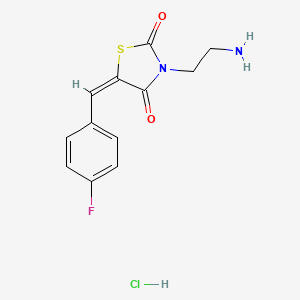
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)
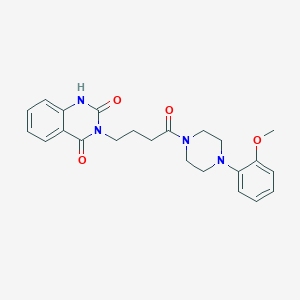


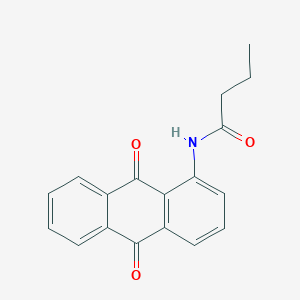
![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)
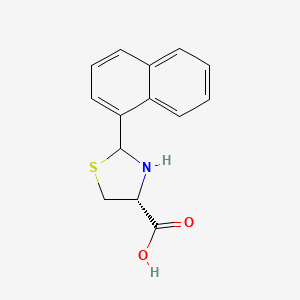

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)
![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-3-phenylpropanoate](/img/structure/B2380078.png)
